2-(Ethylsulfonyl)-4-methyl-6-(trifluoromethyl)pyrimidine is a heterocyclic compound characterized by its pyrimidine core, which is substituted with an ethylsulfonyl group, a methyl group, and a trifluoromethyl group. This compound has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and in the development of new therapeutic agents.
Classification: This compound belongs to the class of pyrimidines, which are nitrogen-containing heterocycles. Its specific structure allows it to participate in various chemical reactions and biological interactions.
The synthesis of 2-(ethylsulfonyl)-4-methyl-6-(trifluoromethyl)pyrimidine can be achieved through several methods:
The molecular formula for 2-(ethylsulfonyl)-4-methyl-6-(trifluoromethyl)pyrimidine is , with a molecular weight of approximately 322.3 g/mol.
CCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=CS2
FOUVXIDXQISCLY-UHFFFAOYSA-N
The structure features:
2-(Ethylsulfonyl)-4-methyl-6-(trifluoromethyl)pyrimidine can participate in various chemical reactions:
The mechanism of action for 2-(ethylsulfonyl)-4-methyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific biological targets:
2-(Ethylsulfonyl)-4-methyl-6-(trifluoromethyl)pyrimidine has several scientific applications:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: